Cas no 215801-31-3 ((2E)-3-(1H-indol-6-yl)prop-2-enoic acid)

(2E)-3-(1H-indol-6-yl)prop-2-enoic acid structure
215801-31-3 structure
商品名:(2E)-3-(1H-indol-6-yl)prop-2-enoic acid
CAS番号:215801-31-3
MF:C11H9NO2
メガワット:187.194662809372
CID:2164665
PubChem ID:14882675

(2E)-3-(1H-indol-6-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (E)-3-(1h-indol-6-yl)acrylic acid
    • 2-propenoic acid,3-(1h-indol-6-yl)-,(2e)-
    • 3-(1H-INDOL-6-YL)-ACRYLIC ACID
    • E-indole-6-acrylic acid
    • ISFPWJSGXWEGPM-DUXPYHPUSA-N
    • 3-(1H-Indol-6-yl) acrylic acid
    • 2-Propenoic acid, 3-(1H-indol-6-yl)-
    • (2E)-3-(1H-indol-6-yl)prop-2-enoic acid
    • AKOS006293751
    • DB-223281
    • SCHEMBL7612873
    • starbld0041747
    • EN300-1835414
    • 215801-31-3
    • CS-0159322
    • E81977
    • AS-82662
    • (E)-3-(1H-indol-6-yl)prop-2-enoic acid
    • 2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)-
    • A1-01429
    • MDL: MFCD06205713
    • インチ: 1S/C11H9NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1-7,12H,(H,13,14)/b4-2+
    • InChIKey: ISFPWJSGXWEGPM-DUXPYHPUSA-N
    • ほほえんだ: OC(/C=C/C1C=CC2C=CNC=2C=1)=O

計算された属性

  • せいみつぶんしりょう: 187.063328530g/mol
  • どういたいしつりょう: 187.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 53.1

(2E)-3-(1H-indol-6-yl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1246833-100mg
2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)-
215801-31-3 95%
100mg
$65 2024-06-06
TRC
I628225-10mg
(2E)-3-(1H-Indol-6-yl)-2-propenoic Acid
215801-31-3
10mg
$1499.00 2023-05-18
eNovation Chemicals LLC
Y1246833-1g
2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)-
215801-31-3 95%
1g
$180 2024-06-06
Enamine
EN300-1835414-2.5g
3-(1H-indol-6-yl)prop-2-enoic acid
215801-31-3
2.5g
$1428.0 2023-09-19
Enamine
EN300-1835414-5.0g
3-(1H-indol-6-yl)prop-2-enoic acid
215801-31-3
5g
$2110.0 2023-06-01
Aaron
AR00BKG1-1g
2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)-
215801-31-3 95%
1g
$116.00 2025-02-12
Aaron
AR00BKG1-100mg
2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)-
215801-31-3 95%
100mg
$13.00 2025-02-12
Aaron
AR00BKG1-250mg
2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)-
215801-31-3 95%
250mg
$30.00 2025-02-12
eNovation Chemicals LLC
Y1246833-100mg
2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)-
215801-31-3 95%
100mg
$65 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8285-1g
(2E)-3-(1H-indol-6-yl)prop-2-enoic acid
215801-31-3 95%
1g
¥2374.0 2024-04-22

(2E)-3-(1H-indol-6-yl)prop-2-enoic acid 関連文献

(2E)-3-(1H-indol-6-yl)prop-2-enoic acidに関する追加情報

(2E)-3-(1H-indol-6-yl)prop-2-enoic acid: A Comprehensive Overview

(2E)-3-(1H-indol-6-yl)prop-2-enoic acid, identified by the CAS number 215801-31-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, belonging to the class of indole derivatives, exhibits a unique combination of structural features that make it a promising candidate for various applications. In this article, we delve into the properties, synthesis, biological activities, and potential uses of (2E)-3-(1H-indol-6-yl)prop-2-enoic acid, while incorporating the latest research findings to provide a comprehensive understanding of its significance.

The molecular structure of (2E)-3-(1H-indol-6-yl)prop-2-enoic acid is characterized by an indole ring system fused with a propenoic acid moiety. The indole ring, a bicyclic structure consisting of a benzene ring and a pyrrole ring, is known for its aromaticity and versatility in chemical reactivity. The propenoic acid group introduces additional functionality, including acidity and potential for hydrogen bonding. This combination makes the compound highly versatile in terms of its chemical reactivity and biological interactions.

Recent studies have highlighted the importance of (2E)-3-(1H-indol-6-yl)prop-2-en oic acid in drug discovery efforts. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-proliferative activity against several cancer cell lines, suggesting its potential as an anti-cancer agent.

In addition to its biological applications, (2E)-3-(1H-indol -6-y l)prop -2-en oic acid has also been investigated for its role in materials science. Its ability to form self-assembled monolayers and its compatibility with various surface modification techniques make it a valuable component in the development of advanced materials for sensors and electronic devices.

The synthesis of (2E)-3-(1H-indol -6-y l)prop -2-en oic acid has been optimized through various methodologies over the years. A 2024 paper in the Organic Process Research & Development journal reported a novel route involving microwave-assisted synthesis, which significantly improves yield and reduces reaction time compared to traditional methods. This advancement underscores the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex molecules like this one.

Beyond its direct applications, (2E)-3-(1H-indol -6-y l)prop - ̃en oic acid serves as a valuable tool in fundamental research. Its use as a model compound in studies on aromaticity, hydrogen bonding, and molecular recognition has provided insights into these fundamental chemical phenomena. Such research not only enhances our understanding of chemical systems but also paves the way for future innovations in related fields.

In conclusion, (2E)-3-(1H-indol -6-y l)prop - ̃en oic acid strong>, with its unique structure and diverse functional groups, continues to be a subject of intense research interest across multiple disciplines. From drug discovery to materials science and fundamental chemistry, this compound demonstrates remarkable versatility and potential. As ongoing studies uncover new aspects of its properties and applications, it is likely that < strong >( ̃ ̃ ̃ ) strong > will play an increasingly important role in advancing scientific knowledge and technological progress.

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Amadis Chemical Company Limited
(CAS:215801-31-3)(2E)-3-(1H-indol-6-yl)prop-2-enoic acid
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清らかである:99%/99%/99%/99%
はかる:500.0mg/1.0g/5.0g/10.0g
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